molecular formula C22H23NO3 B12184696 9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12184696
M. Wt: 349.4 g/mol
InChI Key: DINNDGLXNXLMNY-UHFFFAOYSA-N
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Description

9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromene ring fused with an oxazine ring, which is further substituted with a 2,4-dimethylphenyl group and a propyl group.

Preparation Methods

The synthesis of 9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2,4-dimethylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate can then undergo cyclization with a chromene derivative in the presence of a catalyst to form the desired oxazine ring . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the phenyl ring or the oxazine ring can be replaced with other functional groups.

    Hydrolysis: The oxazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of key enzymes and signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways . The compound may also interact with cellular receptors and enzymes, leading to the modulation of various biological processes.

Comparison with Similar Compounds

9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

9-(2,4-dimethylphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H23NO3/c1-4-5-16-11-21(24)26-22-17(16)7-9-20-18(22)12-23(13-25-20)19-8-6-14(2)10-15(19)3/h6-11H,4-5,12-13H2,1-3H3

InChI Key

DINNDGLXNXLMNY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=C(C=C(C=C4)C)C

Origin of Product

United States

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